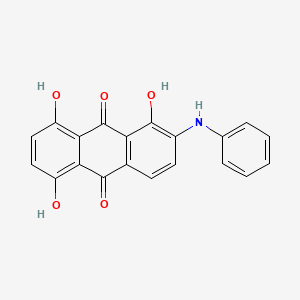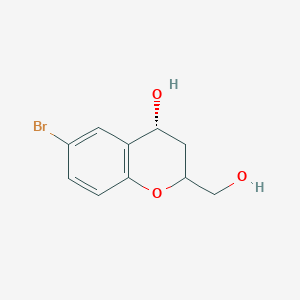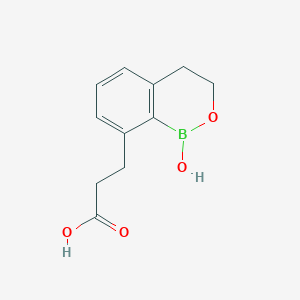
3-(1-Hydroxy-3,4-dihydro-2,1-benzoxaborinin-8-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid is a compound that features a unique oxaborinin ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid typically involves multi-step organic synthesis. One common method involves the formation of the oxaborinin ring through cyclization reactions. The starting materials often include phenylboronic acids and appropriate diols, which undergo cyclization under acidic or basic conditions to form the oxaborinin ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
化学反応の分析
Types of Reactions
3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
科学的研究の応用
3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases.
作用機序
The mechanism of action of 3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit protease activity by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis . The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-3-yl)benzimidamide:
3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: Used in anticancer research.
Uniqueness
3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid is unique due to its specific oxaborinin ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H13BO4 |
|---|---|
分子量 |
220.03 g/mol |
IUPAC名 |
3-(1-hydroxy-3,4-dihydro-2,1-benzoxaborinin-8-yl)propanoic acid |
InChI |
InChI=1S/C11H13BO4/c13-10(14)5-4-8-2-1-3-9-6-7-16-12(15)11(8)9/h1-3,15H,4-7H2,(H,13,14) |
InChIキー |
BRYYUEVBEMXGIR-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CCO1)C=CC=C2CCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


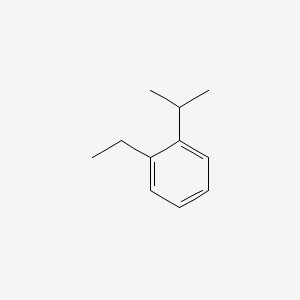

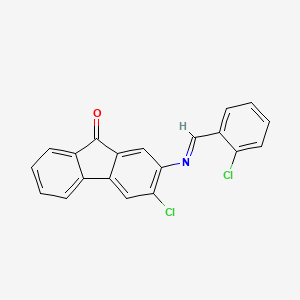
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)

![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
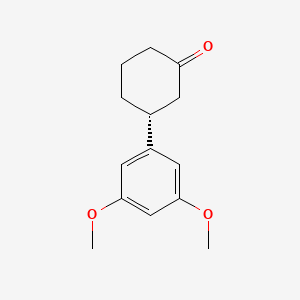

![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)

